
2,6-Dimethoxy-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, and a nitro group attached to the beta position of the styrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethoxy-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 2,6-dimethoxybenzaldehyde with nitromethane in the presence of a base such as ammonium acetate. The reaction is typically carried out in an organic solvent at elevated temperatures (70-80°C) for several hours (4-10 hours) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Reduction: 2,6-Dimethoxyphenethylamine
Oxidation: 2,6-Dimethoxybenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-beta-nitrostyrene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxy-beta-nitrostyrene involves its interaction with various molecular targets and pathways:
Reduction: The nitro group is reduced to an amine, which can interact with biological receptors and enzymes.
Oxidation: The compound can be oxidized to form reactive intermediates that can interact with cellular components.
Substitution: The methoxy groups can be substituted with other functional groups, leading to the formation of bioactive derivatives.
Comparación Con Compuestos Similares
2,6-Dimethoxy-beta-nitrostyrene can be compared with other similar compounds such as:
2,5-Dimethoxy-beta-nitrostyrene: Similar structure but with methoxy groups at the 2 and 5 positions.
Beta-nitrostyrene: Lacks methoxy groups, leading to different chemical properties and applications.
4-Methoxy-beta-nitrostyrene: Contains a single methoxy group at the 4 position, resulting in distinct reactivity and uses.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
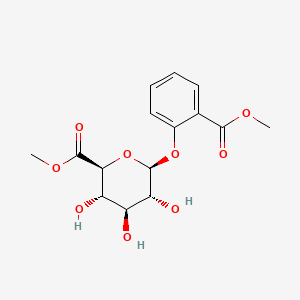
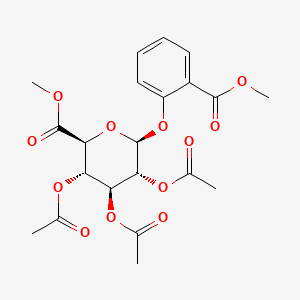
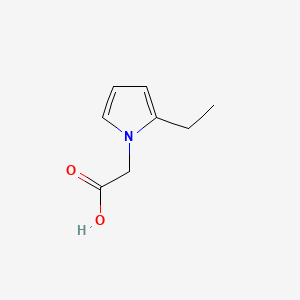
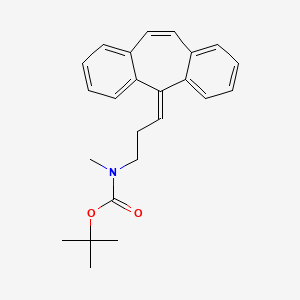
![D-[1-13C]Tagatose](/img/structure/B583990.png)
![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/new.no-structure.jpg)
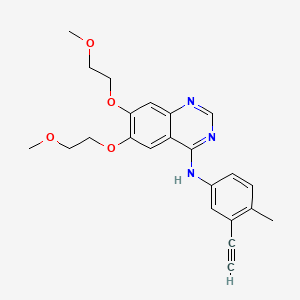
![D-[2-13C]tagatose](/img/structure/B583995.png)
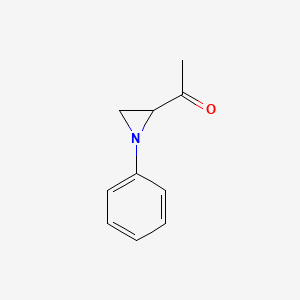
![(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B584002.png)
